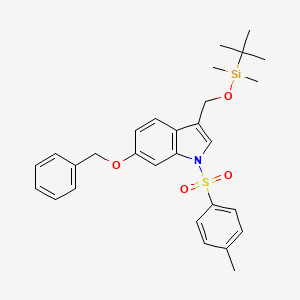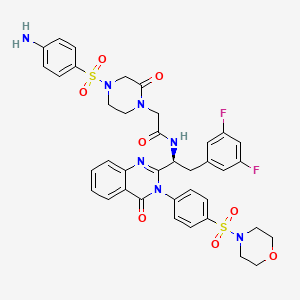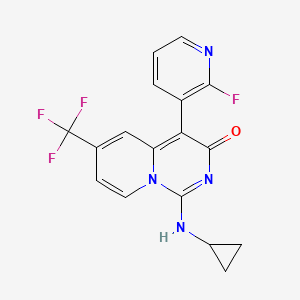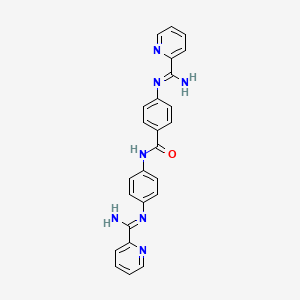
Duocarmycin SA intermediate-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Duocarmycin SA intermediate-2 is a synthetic compound that serves as a precursor in the synthesis of duocarmycin SA, a potent antitumor antibiotic. Duocarmycin SA and its intermediates are known for their ability to selectively alkylate DNA, leading to cytotoxic effects. These compounds are derived from natural products isolated from Streptomyces species and have been extensively studied for their potential in cancer therapy due to their high potency and unique mechanism of action .
準備方法
The synthesis of duocarmycin SA intermediate-2 involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropapyrroloindole core: This step involves the construction of the core structure, which is crucial for the DNA-alkylating activity of the compound.
Functionalization of the core: Various functional groups are introduced to the core structure to enhance its reactivity and selectivity.
Final assembly: The intermediate is then assembled through a series of coupling reactions and purification steps to obtain the desired product.
Industrial production methods for this compound typically involve optimization of these synthetic routes to improve yield, purity, and scalability. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
化学反応の分析
Duocarmycin SA intermediate-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for fine-tuning of its properties
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure or functional groups of the intermediate .
科学的研究の応用
Duocarmycin SA intermediate-2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of duocarmycin SA and related compounds, enabling the study of their chemical properties and reactivity.
Biology: Employed in the investigation of DNA-alkylating agents and their interactions with biological molecules.
Medicine: Explored for its potential in cancer therapy, particularly in the development of targeted drug delivery systems such as antibody-drug conjugates.
Industry: Utilized in the production of high-potency cytotoxic agents for research and therapeutic purposes
作用機序
The mechanism of action of duocarmycin SA intermediate-2 involves its conversion to duocarmycin SA, which then exerts its effects through DNA alkylation. The compound binds to the minor groove of DNA at AT-rich sites and forms a covalent bond with the adenine-N3 position. This alkylation disrupts the DNA structure, leading to inhibition of DNA replication and transcription, ultimately resulting in cell death .
類似化合物との比較
Duocarmycin SA intermediate-2 can be compared with other similar compounds, such as:
Duocarmycin A: Another potent DNA-alkylating agent with a slightly different core structure.
CC-1065: A related compound with a similar mechanism of action but different structural features.
Yatakemycin: A highly potent DNA-alkylating agent with a unique structure and enhanced cytotoxicity
The uniqueness of this compound lies in its specific structural features that enable selective DNA alkylation and its potential for use in targeted cancer therapies .
特性
分子式 |
C29H35NO4SSi |
|---|---|
分子量 |
521.7 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |
InChI |
InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |
InChIキー |
LNNHMEFSVDHHRF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)









![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)


